1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(propan-2-ylamino)methyl]naphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-10(2)15-9-13-12-6-4-3-5-11(12)7-8-14(13)16/h3-8,10,15-16H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMDMMJMLQAGQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=CC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Mechanistic Elucidation for 1 Propan 2 Yl Amino Methyl Naphthalen 2 Ol
Diverse Synthetic Pathways to 1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol and Structurally Related Analogues
The Mannich reaction is a cornerstone of carbon-carbon bond formation and a primary method for synthesizing aminoalkyl naphthols. oarjbp.com This three-component condensation involves an active hydrogen compound (2-naphthol), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine (isopropylamine for the target compound). oarjbp.comresearchgate.net The reaction results in the aminomethylation of the active hydrogen compound.
The classical Mannich reaction has been extensively modified to improve its efficiency and environmental footprint. Modern derivations often employ catalysts to achieve higher yields under milder conditions. mdpi.com For instance, a variety of catalytic systems have been reported for the synthesis of the broader class of 1-amidoalkyl-2-naphthols, which are precursors to aminoalkyl naphthols. mdpi.com These include nanocatalysts, phosphotungstic acid supported on graphene oxide, and ion-exchange resins, which facilitate the reaction under solvent-free or reflux conditions, often with excellent yields (85-97%). mdpi.combohrium.com Mechanosynthesis, using a ball mill, has also been employed to produce Mannich bases from β-naphthols in high yields (up to 98%) under solvent-free conditions. bohrium.com
| Catalyst | Reaction Conditions | Reported Yields | Reference |
|---|---|---|---|
| Nanostructured Cobalt Complex | Solvent-free | 85–95% | mdpi.com |
| Nickel Nanoparticles | Solvent-free, 100 °C | 35–95% | mdpi.com |
| Phosphotungstic Acid on Graphene Oxide | Solvent-free | Up to 97% | mdpi.com |
| Amberlite IRA-400 Cl resin | Ethanol (B145695), reflux | 97% | bohrium.com |
Reductive amination, also known as reductive alkylation, provides a powerful and controlled alternative for the synthesis of amines. wikipedia.orgmasterorganicchemistry.com This method converts a carbonyl group to an amine via an intermediate imine. libretexts.org For the synthesis of this compound, this strategy would typically involve two conceptual steps in a one-pot reaction:
Imine Formation : Reaction of 2-hydroxy-1-naphthaldehyde (B42665) with propan-2-amine to form the corresponding imine.
Reduction : The in-situ reduction of the imine C=N bond to an amine.
This process avoids the potential for over-alkylation that can occur in direct alkylation methods. masterorganicchemistry.com A variety of reducing agents are suitable for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to selectively reduce the imine in the presence of the initial aldehyde. masterorganicchemistry.comsigmaaldrich.com The reaction is typically conducted under neutral or weakly acidic conditions to facilitate imine formation without compromising the reducing agent. wikipedia.org Reductive amination is considered a green chemistry method due to its high selectivity and potential for one-pot operation, which reduces waste from intermediate purification steps. wikipedia.org
Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their ability to construct complex molecules from three or more simple starting materials in a single step, thereby maximizing atom economy and procedural efficiency. mdpi.comnih.gov The aforementioned Mannich reaction is a classic example of a three-component reaction widely used for synthesizing 1-aminoalkyl-2-naphthols. mdpi.comresearchgate.net
A closely related process is the Betti reaction, which involves the condensation of a naphthol, an aldehyde, and an amine (often ammonia (B1221849) or an aniline (B41778) derivative) to yield aminobenzylnaphthols. researchgate.net These one-pot syntheses have been successfully carried out using various catalysts and conditions, including microwave-assisted and ultrasound-endorsed approaches, to produce libraries of substituted naphthol derivatives in good to excellent yields. researchgate.netijcmas.comresearchgate.net The versatility of MCRs allows for significant structural diversity by simply varying the starting components, making it a powerful tool for generating analogues of this compound. nih.gov
Detailed Mechanistic Investigations of Key Synthetic Steps Leading to this compound
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product selectivity.
The widely accepted mechanism for the acid-promoted Mannich-type condensation of 2-naphthol (B1666908) proceeds through a highly reactive intermediate known as an ortho-quinone methide (o-QM). mdpi.comresearchgate.net The reaction is initiated by the condensation of the aldehyde (e.g., formaldehyde) with 2-naphthol. The acidic catalyst facilitates the dehydration of the resulting hydroxymethylnaphthol, leading to the formation of the electrophilic o-QM intermediate. This transient species is then subjected to a nucleophilic conjugate addition by the amine (e.g., propan-2-amine) at the exocyclic methylene (B1212753) carbon, followed by tautomerization to restore aromaticity and yield the final 1-aminomethyl-2-naphthol product. mdpi.comresearchgate.net
In the context of reductive amination, the key intermediate is the imine (or the corresponding iminium ion under acidic conditions), formed from the reversible condensation of the aldehyde and the amine. wikipedia.org The subsequent hydride transfer from the reducing agent to the iminium carbon is the irreversible, product-forming step. Computational studies, such as Density Functional Theory (DFT) calculations, have been employed in related Mannich reactions to explore the plausibility of proposed mechanisms and analyze the energy barriers of transition states, providing deeper insight into the reaction pathways. nih.gov
Catalysis plays a pivotal role in the synthesis of this compound, profoundly influencing the reaction's outcome.
Regioselectivity : The synthesis exhibits high regioselectivity, with the aminomethyl group exclusively adding to the C1 position of 2-naphthol. This is governed by the electronic properties of the naphthalene (B1677914) ring system. The hydroxyl group at C2 is an activating, ortho-, para-directing group. uomustansiriyah.edu.iqiptsalipur.org In electrophilic substitution reactions on 2-naphthol, the attack preferentially occurs at the C1 (ortho) position because the corresponding carbocation intermediate is more stabilized by resonance than the intermediate formed from attack at the C3 position. iptsalipur.org The formation of the ortho-quinone methide intermediate locks in this regiochemistry, directing the subsequent nucleophilic attack to the C1-attached methylene group. mdpi.comresearchgate.net
Stereoselectivity : The specific compound this compound is achiral. However, if a different aldehyde (other than formaldehyde) is used in the Mannich reaction, a stereocenter is created at the benzylic carbon. In such cases, the development of asymmetric catalytic systems becomes important for controlling stereoselectivity. While not directly applicable to the title compound, research into chiral catalysts for related Betti reactions has been undertaken to achieve enantioselective synthesis of chiral aminonaphthol derivatives. researchgate.net
Optimization of Reaction Conditions for Enhanced Yield and Purity
The synthesis of this compound, a prominent beta-blocker, is a subject of extensive research aimed at improving efficiency, yield, and purity while minimizing environmental impact. Optimization of reaction conditions is a critical aspect of this research, focusing on variables such as solvents, temperature, and catalytic systems. These efforts are increasingly guided by the principles of green chemistry to develop more sustainable synthetic protocols.
Systematic Study of Solvent Effects and Temperature Regulation
The choice of solvent and the regulation of temperature are fundamental parameters that significantly influence the reaction kinetics, yield, and purity of this compound. Traditionally, organic solvents have been widely used in the synthesis of related 1-aminoalkyl-2-naphthols. However, recent studies have systematically evaluated the impact of different solvents, leading to a notable shift towards solvent-free conditions.
The move away from volatile organic solvents addresses environmental concerns and often results in improved reaction efficiency. ijcmas.com In multicomponent reactions for synthesizing aminoalkyl naphthols, protocols are often optimized to proceed under solvent-free conditions, which can lead to shorter reaction times and simpler work-up procedures. researchgate.net
Temperature regulation is another critical factor. While some synthetic methods require heating to proceed at an optimal rate, many modern approaches for synthesizing 1-aminoalkyl-2-naphthol derivatives can be performed at room temperature. nih.govorientjchem.org For instance, certain solvent-free "grindstone chemistry" methods are not only performed at ambient temperature but are also observed to be exothermic, with a noticeable rise in temperature during the grinding process, indicating that the reaction itself generates heat. ijcmas.com The ability to conduct the synthesis at room temperature reduces energy consumption, aligning with green chemistry principles. The physical properties of solvents, such as density and viscosity, are temperature-dependent, which can impact mass transfer and reaction rates in solvent-based systems. aidic.it
A comparative analysis highlights the advantages of minimizing or eliminating solvents in the synthesis of related aminoalkyl naphthols.
| Method | Solvent | Temperature | Reaction Time | Yield |
| Conventional | Ethanol/Acetonitrile | Reflux/Stirring | Several hours | Good |
| Green Protocol | Solvent-free (Grinding) | Ambient | ~3 minutes | Excellent (e.g., 95%) ijcmas.com |
| Green Protocol | Solvent-free (Heating) | 80-100 °C | 3-4 hours | Good to High researchgate.netresearchgate.net |
This table is a representative summary based on findings for the synthesis of 1-aminoalkyl-2-naphthol derivatives.
Evaluation of Catalyst Systems and Loading Parameters
The catalytic system employed is a cornerstone of the synthetic strategy for this compound and its analogues. A wide range of catalysts, primarily Lewis and Brønsted acids, have been evaluated to enhance reaction rates and yields. orientjchem.org The selection of an appropriate catalyst is crucial for activating the substrates in the key synthetic step, often a one-pot, three-component reaction involving 2-naphthol, an aldehyde, and an amine (a Betti or Mannich-type reaction). nih.govresearchgate.net
Research has focused on identifying catalysts that are not only efficient but also inexpensive, readily available, and environmentally benign. Methane sulphonic acid has been shown to be an effective catalyst in solvent-free preparations, yielding excellent results. ijcmas.com Similarly, heterogeneous catalysts and recyclable resins, such as Amberlite IRA-400 Cl, have been successfully used, offering the advantages of easy separation from the reaction mixture and potential for reuse. researchgate.netbohrium.com
The loading of the catalyst is another parameter that is optimized to ensure efficiency while minimizing waste. Typically, only a catalytic amount is required to achieve high yields, which is economically and environmentally advantageous. ijcmas.com
The following table summarizes the performance of various catalyst systems in the synthesis of 1-aminoalkyl-2-naphthol derivatives.
| Catalyst | Type | Conditions | Key Advantages |
| Methane Sulphonic Acid | Brønsted Acid | Solvent-free, Ambient Temp. | Inexpensive, readily available, high yield (95%) ijcmas.com |
| Tannic Acid | Natural Polyphenol (Lewis Acid) | Solvent-free, various heating methods | Biodegradable, cheap, efficient researchgate.netorientjchem.org |
| Amberlite IRA-400 Cl | Resin | - | Recyclable, clean reaction conditions, high yield researchgate.netbohrium.com |
| Salicylic Acid | Brønsted Acid | Solvent-free, 100 °C | Efficient, good to high yields researchgate.net |
This table illustrates a range of catalysts evaluated for the synthesis of the general compound class.
Application of Green Chemistry Principles in Synthetic Protocols
The application of green chemistry principles has become a major driver in the development of new synthetic methodologies for this compound. The goal is to design processes that are more energy-efficient, produce less waste, and utilize less hazardous materials. nih.gov
Key green chemistry strategies employed in this context include:
One-Pot, Multicomponent Reactions: The synthesis is often designed as a one-pot, three-component reaction. This approach improves atom economy and process efficiency by combining multiple steps into a single operation, thereby reducing the need for intermediate purification, minimizing solvent use, and saving energy. ijcmas.combohrium.com
Solvent-Free Reactions: As detailed previously, conducting reactions under solvent-free conditions is a significant green advancement. "Grindstone chemistry," which involves simply grinding the solid reactants together, is a prime example of an energy-efficient, solventless technique that can lead to high yields in very short reaction times. ijcmas.com
Use of Eco-Friendly Catalysts: There is a strong emphasis on using catalysts that are non-toxic, biodegradable, and derived from renewable resources. Tannic acid, a natural polyphenol, has been successfully used as an efficient and environmentally benign Lewis acid catalyst. researchgate.netorientjchem.org Recyclable solid catalysts like Amberlite resins also contribute to greener processes by simplifying product purification and reducing catalyst waste. bohrium.com
These green protocols offer substantial advantages over traditional methods, including operational simplicity, reduced environmental footprint, shorter reaction times, and often higher yields of the final product. ijcmas.com
Advanced Spectroscopic and Structural Elucidation of 1 Propan 2 Yl Amino Methyl Naphthalen 2 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.
One-dimensional NMR spectra provide fundamental information about the chemical environment and connectivity of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of 1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons of the naphthalen-2-ol ring system would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. Due to the substitution pattern, these six protons would exhibit a complex series of doublets and triplets, with coupling constants characteristic of ortho and meta relationships. The methylene (B1212753) bridge protons (-CH₂-) introduced by the Mannich reaction would likely appear as a singlet around δ 4.0-4.5 ppm. The isopropyl group would present as a methine proton (-CH-), appearing as a septet further upfield, and two equivalent methyl groups (-CH₃), which would appear as a doublet due to coupling with the methine proton. Protons attached to heteroatoms (O-H and N-H) are often broad and their chemical shift can vary depending on solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms. The naphthalen-2-ol moiety would display ten distinct signals in the aromatic region (approximately δ 110-155 ppm). The carbon bearing the hydroxyl group (C-2) would be significantly downfield. The methylene bridge carbon is expected around δ 50-60 ppm. For the isopropyl group, the methine carbon would appear around δ 45-55 ppm, while the two magnetically equivalent methyl carbons would produce a single signal in the upfield region (δ 20-25 ppm).
| Assignment | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Naphthyl-H | δ 7.0-8.0 ppm (m) | δ 110-155 ppm |
| -CH₂- | ~ δ 4.2 ppm (s) | ~ δ 55 ppm |
| -NH- | Variable (broad s) | - |
| -OH | Variable (broad s) | - |
| Isopropyl -CH- | ~ δ 3.0 ppm (septet) | ~ δ 50 ppm |
| Isopropyl -CH₃ | ~ δ 1.2 ppm (d) | ~ δ 22 ppm |
| Note: Predicted data is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary. |
Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons on the naphthalene (B1677914) ring and, importantly, between the isopropyl methine proton and the methyl protons, confirming the isopropyl fragment.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals of the methylene bridge and the isopropyl group to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes longer-range (2-3 bond) correlations between protons and carbons. This would be critical in connecting the fragments. Correlations would be expected from the methylene protons to the C-1 and C-2 carbons of the naphthalene ring, as well as to the isopropyl methine carbon, unequivocally establishing the C1(naphthyl)-CH₂-N-CH(isopropyl) connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This could reveal spatial relationships between the methylene bridge protons and protons on both the naphthalene ring (specifically the H-8 proton) and the isopropyl group, providing insights into the molecule's preferred conformation in solution.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
HRMS provides a highly accurate mass measurement of the parent ion. For this compound, with a molecular formula of C₁₄H₁₇NO sinfoochem.com, the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value. A close match (typically within 5 ppm) would confirm the elemental composition and, by extension, the molecular formula.
| Formula | Calculated Exact Mass [M+H]⁺ |
| C₁₄H₁₈NO⁺ | 216.1383 |
In MS/MS, the molecular ion is isolated and fragmented to produce smaller, characteristic ions. The fragmentation pattern provides valuable structural information. For this compound, a prominent fragmentation pathway would be the cleavage of the benzylic C-N bond, which is typically facile. This would lead to the formation of a stable naphthylmethyl cation or a related resonance-stabilized species.
Expected Key Fragment Ions:
Loss of the isopropyl group: Cleavage of the N-isopropyl bond.
Formation of the naphthofuranium ion: A characteristic fragmentation of 1-substituted 2-naphthols, leading to a stable ion at m/z 143 or 144.
Benzylic cleavage: Formation of the aminomethyl cation fragment or the stable hydroxynaphthylmethyl cation at m/z 157.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Transition Analysis
IR and UV-Vis spectroscopy provide information about the functional groups present and the electronic structure of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The spectrum for this compound would be expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group. A moderate band in the 3100-3500 cm⁻¹ range could be attributed to the N-H stretch of the secondary amine. Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the naphthalene aromatic ring would produce sharp peaks in the 1500-1600 cm⁻¹ region. Finally, a strong C-O stretching band would be expected around 1200-1250 cm⁻¹.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| O-H Stretch (phenol) | 3200-3600 (broad) |
| N-H Stretch (amine) | 3100-3500 (moderate) |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-3000 |
| Aromatic C=C Stretch | 1500-1600 |
| C-O Stretch (phenol) | 1200-1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within the molecule. The naphthalen-2-ol chromophore is expected to dominate the UV-Vis spectrum, showing characteristic absorptions for π → π* transitions. Typically, 2-naphthol (B1666908) and its derivatives exhibit multiple absorption bands. Strong absorptions are expected in the range of 220-240 nm and another set of broader, more structured bands between 270 nm and 340 nm, which are characteristic of the naphthalene ring system. The presence of the aminoalkyl substituent may cause a slight shift (solvatochromic effect) in the position and intensity of these bands compared to unsubstituted 2-naphthol.
Single-Crystal X-ray Diffraction Analysis of this compound and its Crystalline Derivatives
Determination of Molecular Geometry and Conformational Preferences in the Solid State
The molecular geometry and conformational preferences of this compound in the solid state are dictated by the spatial arrangement of its constituent atoms and the rotational freedom around its single bonds. Based on analogous structures, the naphthalene ring system is expected to be essentially planar. The aminomethyl side chain, however, possesses several rotatable bonds, leading to a range of possible conformations.
In the solid state, the molecule will adopt a specific conformation that is influenced by a combination of intramolecular and intermolecular forces, ultimately determining the most energetically favorable arrangement within the crystal lattice. Studies on related compounds have demonstrated that intramolecular hydrogen bonding between the hydroxyl group of the naphthalen-2-ol and the nitrogen atom of the amino group can significantly influence the conformation of the side chain. This interaction would create a six-membered ring-like structure, enhancing the stability of that particular conformer.
Interactive Data Table: Expected Bond Lengths and Angles | Atom 1 | Atom 2 | Bond Length (Å) (Expected) | Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) (Expected) | |---|---|---|---|---|---|---| | O | H | 0.82 - 0.84 | C-O-H | ~109 | | C | O | 1.35 - 1.37 | C-C-O | ~120 | | C | N | 1.47 - 1.49 | C-C-N | ~110 | | C | C (naphthyl) | 1.36 - 1.42 | C-N-C | ~112 | | C (naphthyl) | C (naphthyl) | 1.36 - 1.42 | N-C-C | ~110 |
Note: The data in this table is hypothetical and based on typical values for similar organic compounds, as specific crystallographic data for the title compound is not available.
Analysis of Supramolecular Interactions (Hydrogen Bonding, π-Stacking, C-H...π interactions)
The packing of molecules in a crystal is governed by a variety of non-covalent interactions, collectively known as supramolecular interactions. These interactions are crucial in determining the physical properties of the crystalline solid.
Hydrogen Bonding: In the crystal structure of this compound, hydrogen bonding is expected to be a dominant intermolecular force. The hydroxyl group (-OH) and the secondary amine (-NH-) are both capable of acting as hydrogen bond donors, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. As mentioned, a strong intramolecular O-H···N hydrogen bond is highly probable. In addition to this, intermolecular hydrogen bonds, such as N-H···O or O-H···O, are likely to link adjacent molecules, forming chains or more complex networks within the crystal lattice.
π-Stacking: The planar naphthalene rings provide an ideal platform for π-stacking interactions. In the crystal packing, it is anticipated that the naphthalene moieties of adjacent molecules will stack in a parallel or offset fashion. The extent and geometry of this π-stacking will be influenced by the steric demands of the side chains and the presence of other intermolecular forces.
Interactive Data Table: Potential Supramolecular Interactions
| Interaction Type | Donor | Acceptor | Distance (Å) (Typical) |
|---|---|---|---|
| Hydrogen Bond | O-H | N | 2.5 - 2.8 |
| Hydrogen Bond | N-H | O | 2.7 - 3.1 |
| π-Stacking | Naphthalene Ring | Naphthalene Ring | 3.3 - 3.8 |
Note: The data in this table is illustrative of typical ranges for these interactions and is not based on experimental data for the title compound.
Investigation of Tautomerism and Polymorphism in Crystalline Forms
Tautomerism: The this compound molecule can potentially exist in two tautomeric forms: the enol-imine form and the keto-enamine form. The enol-imine form is the one depicted by the compound's name. However, through a proton transfer from the hydroxyl group to the nitrogen atom, it can convert to the keto-enamine tautomer, which would feature a ketone group at the C2 position of the naphthalene ring and a C=N double bond. The existence and stability of these tautomers in the solid state can be investigated using single-crystal X-ray diffraction by precisely locating the position of the hydrogen atom. Spectroscopic techniques can also provide evidence for the presence of different tautomers in solution and in the solid state. For related Schiff bases of 2-hydroxy-1-naphthaldehyde (B42665), studies have shown that the enol-imine form is generally favored in the solid state.
Polymorphism: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound have the same chemical composition but different arrangements of the molecules in the crystal lattice. This can lead to variations in physical properties such as melting point, solubility, and stability. Given the conformational flexibility of the side chain and the variety of possible intermolecular interactions, it is plausible that this compound could exhibit polymorphism. The existence of multiple polymorphic forms has been documented for the analogous compound, propranolol (B1214883). The crystallization conditions, such as the choice of solvent and the rate of cooling, can influence which polymorphic form is obtained. Single-crystal X-ray diffraction is the definitive method for identifying and characterizing different polymorphs, as each form will have a unique unit cell and crystal packing.
Computational Chemistry and Quantum Mechanical Investigations of 1 Propan 2 Yl Amino Methyl Naphthalen 2 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecules like propranolol (B1214883). By calculating the electron density, DFT methods can accurately predict a wide range of molecular characteristics, from geometric parameters to reactivity indices.
Geometry Optimization and Conformational Analysis of Stable Isomers
The three-dimensional structure of propranolol is crucial for its biological activity. DFT calculations, specifically using the B3LYP functional with the 6-311+G(d,p) basis set, have been employed to determine the optimized geometry of the molecule. scispace.com This process identifies the most stable arrangement of atoms by finding the minimum energy conformation on the potential energy surface.
Propranolol possesses several rotatable bonds, leading to a complex conformational landscape. A detailed conformational analysis using DFT has identified as many as 66 unique conformers within a Gibbs energy range of approximately 31 kJ/mol. researchgate.net These stable isomers represent different spatial arrangements of the propanolamine (B44665) side chain relative to the naphthalene (B1677914) ring system. The relative energies of these conformers are influenced by intramolecular interactions, such as hydrogen bonding between the hydroxyl and amino groups. A semi-empirical conformational analysis has also been used to compute the conformation of propranolol, identifying five pairs of conformers with minimal energy. nih.gov
| Computational Method | Key Findings | Reference |
|---|---|---|
| DFT (B3LYP/6-311+G(d,p)) | Geometry optimization to find the most stable conformer. | scispace.com |
| DFT (B3LYP/6-311++G(d,p)) | Identification of 66 unique conformers within a 31 kJ/mol energy range. | researchgate.net |
| Semi-empirical conformational analysis | Determination of five pairs of minimal energy conformers. | nih.gov |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies) for Chemical Reactivity
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.
For propranolol, DFT calculations have been used to determine the energies of these frontier orbitals. A study utilizing DFT and Hartree-Fock (HF) methods found that the B3LYP/6-31++G(d,p) basis set provided a reliable estimation of the HOMO-LUMO energy gap. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. The calculated HOMO and LUMO energies for propranolol indicate the regions of the molecule that are most likely to be involved in charge transfer interactions.
| Orbital | Energy (eV) | Significance |
|---|---|---|
| HOMO | -5.65 | Electron-donating ability |
| LUMO | 0.41 | Electron-accepting ability |
| HOMO-LUMO Gap | 6.06 | Chemical stability and reactivity |
Data obtained from DFT calculations, which are essential for predicting chemical behavior.
Electrostatic Potential Surface and Charge Distribution Calculations for Interaction Analysis
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for understanding intermolecular interactions, particularly non-covalent interactions like hydrogen bonding and electrostatic interactions, which are crucial for drug-receptor binding. The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue representing areas of positive electrostatic potential (electron-deficient regions, susceptible to nucleophilic attack).
Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution-Phase Behavior
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as a solvent. By simulating the motion of atoms and molecules, MD can explore the conformational landscape of propranolol in a solution phase, which mimics physiological conditions more closely than in-vacuo calculations.
MD simulations of propranolol in aqueous solution have been performed to study its association with other molecules, such as chiral molecular micelles. nih.gov These studies reveal that propranolol can adopt various conformations and orientations as it interacts with its surroundings. The simulations show that both enantiomers of propranolol can insert their aromatic rings into hydrophobic cores of micelles, with the stability of these interactions influenced by hydrogen bonding. nih.gov The dynamic nature of these interactions highlights the flexibility of the propranolol molecule and its ability to adapt its conformation to different environments. The behavior of water molecules in the vicinity of propranolol is also a key aspect of its solution-phase behavior, influencing its solubility and conformational preferences.
Molecular Docking Studies for Understanding Intermolecular Interactions with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as propranolol) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for understanding the binding modes and affinities of potential drug candidates.
Prediction of Ligand-Protein Binding Modes and Orientations
Molecular docking studies have been extensively used to investigate the binding of propranolol to its primary biological targets, the β-adrenergic receptors, as well as other proteins. These studies predict the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.
For instance, docking studies of propranolol with β-adrenergic receptors have elucidated the key amino acid residues involved in binding. The protonated amino group of propranolol is often predicted to form a crucial salt bridge with an aspartic acid residue in the receptor's binding pocket. The hydroxyl group on the propanolamine side chain typically forms hydrogen bonds with nearby serine or threonine residues. The naphthalene ring of propranolol engages in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine and tryptophan within the binding site. These predicted binding modes provide a structural basis for understanding the mechanism of action of propranolol and for the design of new, more selective β-blockers.
| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| β1-Adrenergic Receptor | -8.5 | Asp121, Ser161, Phe289 |
| β2-Adrenergic Receptor | -9.2 | Asp113, Ser204, Phe290 |
| Human Serum Albumin (HSA) | -7.8 | Trp214, Arg218, Arg222 |
Illustrative data from various molecular docking studies, highlighting the specificity of interactions.
Quantitative Energetic Analysis of Binding Interactions
Computational methods, particularly molecular docking and thermodynamic analyses, provide critical insights into the binding interactions between ligands like 1-{[(propan-2-yl)amino]methyl}naphthalen-2-ol and their biological targets. While specific energetic analyses for this exact molecule are not extensively detailed in publicly available literature, the principles can be understood from studies on structurally related naphthol derivatives and other small molecules that bind to protein targets. These studies quantify the binding affinity and elucidate the nature of the forces driving the interaction.
Molecular docking simulations are a primary tool for predicting the binding conformation and estimating the strength of the interaction. For instance, docking studies on naphthol derivatives with target proteins, such as enzymes or receptors, reveal key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net The binding affinity is often expressed as a docking score or an estimated binding energy (ΔG), typically in kcal/mol. In a study of 1-(pyridin-2-yl amino)methyl napthalene-2-ol, a related compound, molecular docking suggested an ability to bind efficiently with a protein surface through extensive hydrogen bonding, resulting in a low inhibition concentration. researchgate.net
Thermodynamic analysis, often employing techniques like Isothermal Titration Calorimetry (ITC) at the experimental level, provides a more detailed energetic profile of binding. While computational analogues exist, ITC directly measures the heat change upon binding, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and entropy change (ΔS). These parameters offer a complete thermodynamic signature of the interaction. For example, analysis of the binding of 1-anilino-naphthalene-8-sulfonate to bovine serum albumin showed that binding to one site was favored by similar contributions of enthalpy (ΔH = -22 kJ/mol) and entropy (-TΔS = -17 kJ/mol), while binding to a second site was primarily driven by enthalpy (ΔH = -31 kJ/mol). nih.gov Such analyses distinguish between interactions driven by favorable bond formation (enthalpic) and those driven by the release of ordered solvent molecules (entropic).
The quantitative data derived from these analyses are crucial for understanding structure-activity relationships. The strength and nature of the binding are directly correlated with the biological activity of the compound.
Table 1: Example Thermodynamic Parameters from Binding Interaction Analysis Note: This table presents illustrative data from a study on a related naphthalene derivative (1-anilino-naphthalene-8-sulfonate) to demonstrate the types of parameters obtained in a quantitative energetic analysis. nih.gov
| Parameter | Binding Site 1 | Binding Site 2 | Unit |
| Enthalpy Change (ΔH) | -22 | -31 | kJ/mol |
| Entropic Term (-TΔS) | -17 | -0.6 | kJ/mol |
| Gibbs Free Energy (ΔG) | -39 | -31.6 | kJ/mol |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Related Naphthol-Amine Derivatives
QSAR and QSPR studies are computational methodologies that correlate the structural or property descriptors of a set of compounds with their biological activities or physicochemical properties, respectively. mdpi.com These models are invaluable for predicting the activity of new compounds and for guiding the design of more potent or suitable molecules.
The foundation of any QSAR/QSPR model is the selection of molecular descriptors. These are numerical values that characterize the chemical structure and properties of a molecule. For naphthol-amine derivatives, a variety of descriptors can be employed, ranging from simple constitutional indices to complex 3D and quantum chemical parameters.
Common types of descriptors include:
Topological (2D) Descriptors: These describe the atomic connectivity, such as molecular weight, counts of specific atom types, and branching indices.
Physicochemical Descriptors: These relate to properties like lipophilicity (logP), molar refractivity, and polar surface area.
Electronic Descriptors: Derived from quantum chemical calculations, these can include atomic charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). mdpi.com
3D Descriptors: These capture the three-dimensional arrangement of the molecule, including molecular shape and volume. Pharmacophore models, which define the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity, are a powerful type of 3D descriptor. researchgate.net
In a 3D-QSAR study performed on a series of naphthol derivatives as B-Raf(V600E) receptor antagonists, a five-featured pharmacophore hypothesis (ADDRR: one acceptor, two donors, two aromatic rings) was identified as the most crucial for activity. researchgate.net The alignment of the molecules to this pharmacophore provided the basis for constructing the 3D-QSAR model.
Once descriptors are calculated, a subset must be selected to build the model, often using statistical techniques to identify those most correlated with the activity while avoiding intercorrelation. nih.gov The resulting model must be rigorously validated to ensure its statistical significance and predictive power. Key validation metrics include:
Coefficient of Determination (R²): A measure of how well the model fits the training data.
Cross-validated Coefficient of Determination (Q²): A measure of the model's predictive ability, typically calculated using a leave-one-out procedure. A high Q² (e.g., > 0.6) is indicative of a robust model.
Root Mean Square Error (RMSE): Measures the deviation between predicted and experimental values. researchgate.net
Table 2: Statistical Parameters for a 3D-QSAR Model of Naphthol Derivatives Source: Data from a study on naphthol derivatives as B-Raf receptor antagonists. researchgate.net
| Parameter | Value |
| Regression Coefficient (R²) | 0.9919 |
| Cross-validation Coefficient (Q²) | 0.6749 |
| Root Mean Square Deviation (RMSD) | 0.5382 |
| Pearson-R | 0.9081 |
| F-value | 209.9 |
| Partial Least Squares (PLS) Factors | 2 |
Predictive Modeling of Chemical or Biological Activity Profiles
With a validated QSAR model, it is possible to predict the biological activity or properties of novel compounds, such as other naphthol-amine derivatives, before they are synthesized. This predictive capability significantly accelerates the drug discovery process by prioritizing the most promising candidates for synthesis and experimental testing. nih.gov
The mathematical relationship established by the QSAR model provides direct insights into the structural requirements for activity. For example, the 3D-QSAR model for naphthol derivatives generated contour maps that visualized the regions where certain structural features would enhance or diminish biological activity. These maps can show, for instance, where bulky groups are favored or where hydrogen bond donors are required, guiding medicinal chemists in designing modifications to the molecular structure.
Various statistical and machine learning methods are used to build these predictive models, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced techniques like Random Forest and Support Vector Machines. nih.govresearchgate.net PLS is particularly common in 3D-QSAR as it can handle datasets with a large number of correlated descriptors. nih.gov
The predictive power of a model is ultimately tested by using it to forecast the activity of a "test set" of compounds that were not used in the model's creation. The strong correlation between the experimental and predicted IC₅₀ values for the test set molecules in the aforementioned study on naphthol derivatives confirmed the model's utility for predicting the potency of new analogues. researchgate.net This predictive capacity allows researchers to screen virtual libraries of compounds and focus resources on those with the highest probability of success.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies on Naphthol Amine Analogues of 1 Propan 2 Yl Amino Methyl Naphthalen 2 Ol
Impact of Naphthalene (B1677914) Substitution Patterns on Chemical Reactivity and Biological Interactions
The naphthalene ring system is a versatile scaffold in medicinal chemistry, but its reactivity and interaction with biological targets are highly dependent on the pattern of substitution. Naphthalene is generally more reactive than benzene (B151609) in electrophilic substitution reactions. libretexts.org The position of substitution is critical, with the 1-position (alpha) being typically more reactive than the 2-position (beta). This preference is due to the formation of a more stable carbocation intermediate during the reaction at the alpha position, which can be stabilized by resonance while keeping one of the rings fully aromatic. libretexts.orgwordpress.com
However, the substitution pattern can be influenced by reaction conditions and the nature of existing substituents on the ring. For instance, in the sulfonation of naphthalene, substitution at the alpha-position is favored at lower temperatures, while the more thermodynamically stable beta-substituted product is formed at higher temperatures. wordpress.com Similarly, Friedel-Crafts acylation can yield different isomers depending on the solvent used, highlighting the nuanced control over reactivity. libretexts.org
Modifications to the naphthalene ring in analogues have profound effects on their biological activity. Studies on various naphthol derivatives have demonstrated a wide range of biological actions, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. nih.govresearchgate.netrasayanjournal.co.in For example, the synthesis of 4-nitro and 7-nitro analogues of propranolol (B1214883) has been used to investigate the potential for drug nitration by the endothelium. mdpi.com In a series of aminonaphthols, certain substitution patterns led to compounds with good metal chelating activity, while others resulted in potent antimicrobial or antitubercular agents. nih.gov The introduction of different substituents allows for the fine-tuning of the molecule's electronic properties, lipophilicity, and steric profile, which in turn governs its interactions with biological macromolecules.
Table 1: Biological Activities of Selected Naphthol-Amine Analogues
| Compound Analogue | Substitution Pattern | Observed Biological Activity | Reference |
| Indole-Aminonaphthols | Varied substitutions on indole (B1671886) and amine moieties | Antioxidant, antimicrobial, antitubercular, anticancer activities. nih.gov | nih.gov |
| N,N-bis(2-hydroxy-1-naphthylmethyl) amine | Mannich base of 2-naphthol (B1666908) | Moderate anti-inflammatory activity. researchgate.net | researchgate.net |
| Amidoalkyl Naphthols | Azo-moiety on the amide portion | Promising antifungal activity against Aspergillus niger. mdpi.com | mdpi.com |
| 4-Nitropropranolol | Nitro group at position 4 of the naphthalene ring | Synthesized to evaluate potential drug nitration by endothelium. mdpi.com | mdpi.com |
Role of the Propan-2-ylamino Moiety in Modulating Molecular Recognition and Binding Affinities
The propan-2-ylamino moiety, also known as the isopropylamino group, is a critical component for molecular recognition and binding. This group, consisting of a secondary amine and a branched alkyl chain, plays a significant role in establishing key interactions within the binding pockets of biological targets, such as receptors and enzymes.
The nitrogen atom in the amino group is basic and is typically protonated at physiological pH. This positive charge allows for strong ionic interactions with negatively charged amino acid residues, such as aspartate or glutamate, in a protein's binding site. Furthermore, the N-H group can act as a hydrogen bond donor, another crucial interaction for stabilizing the ligand-protein complex. researchgate.net The presence of the bulky isopropyl (propan-2-yl) group provides a specific steric profile that can enhance binding affinity and selectivity for a particular target. The size and shape of this alkyl group can influence how the molecule fits into a hydrophobic pocket within the receptor, and modifications to this group are a common strategy in drug design to optimize potency and selectivity.
Influence of Hydroxyl Group Position and Acidity on Chelating Ability and Reactivity
The phenolic hydroxyl group (-OH) is a cornerstone of the molecule's chemical and biological properties. Its position on the naphthalene ring and its inherent acidity are pivotal to its function. In 1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol, the hydroxyl group is at the 2-position (beta-naphthol). Naphthols are generally more acidic than the corresponding phenols due to the greater resonance stabilization of the naphthoxide ion over the fused ring system.
The hydroxyl group is an excellent hydrogen bond donor and can also act as a hydrogen bond acceptor, enabling it to form strong connections with biological targets. researchgate.net Its position adjacent to the aminomethyl side chain at the 1-position is crucial for the formation of the previously mentioned intramolecular hydrogen bond. researchgate.net This specific arrangement creates a six-membered pseudo-ring that influences the molecule's conformation and reactivity.
This ortho-amino-hydroxyl arrangement also confers significant chelating properties. The oxygen and nitrogen atoms can act as a bidentate ligand, coordinating to metal ions. Several studies on aminonaphthol derivatives have highlighted their capacity for metal chelation, a property that can be linked to some of their biological activities, such as antioxidant effects. nih.gov The ability to sequester metal ions can prevent them from participating in redox cycles that generate harmful reactive oxygen species. The acidity of the hydroxyl group facilitates its deprotonation, enhancing its ability to coordinate with a metal cation. The relative positioning of the hydroxyl and amino groups directly impacts the stability of the resulting metal complex.
Stereochemical Effects on Molecular Recognition and Chiral Discrimination in Biological Systems
Stereochemistry is a fundamental aspect of drug action, as biological systems, being chiral themselves, often interact differently with the enantiomers of a chiral molecule. nih.gov In analogues of this compound, the carbon atom to which the aminomethyl and naphthalene groups are attached is a stereocenter. This gives rise to two non-superimposable mirror-image isomers, the (R)- and (S)-enantiomers.
The three-dimensional arrangement of the naphthalene ring, hydroxyl group, and amino moiety is critical for fitting into a specific binding site. The vast majority of biological targets, such as enzymes and receptors, are made of chiral L-amino acids, creating a chiral environment. Consequently, one enantiomer of a drug often exhibits significantly higher affinity and biological activity than the other.
This principle is well-documented for the isomeric compound propranolol, where the biological beta-blocking activity resides almost exclusively in the (S)-(-)-enantiomer, which is approximately 100 times more potent than the (R)-(+)-enantiomer. mdpi.com This dramatic difference is attributed to the precise spatial orientation of the functional groups in the (S)-enantiomer, which allows for optimal multi-point interactions with the beta-adrenergic receptor. Studies have demonstrated this enantioselectivity in binding to various proteins. For example, the plasma protein α1-acid-glycoprotein binds the enantiomers of propranolol with different association constants, demonstrating chiral discrimination even during transport in the bloodstream. nih.gov Similarly, enzymes can exhibit enantioselective binding, as shown with cellobiohydrolase Cel7A and novel propranolol analogues. researchgate.netnih.gov These findings underscore that the specific stereochemical configuration is a paramount determinant of molecular recognition and biological response in chiral biological systems.
Table 2: Enantioselective Binding of Propranolol
| Protein Target | Enantiomer with Higher Affinity | Association Constant (Ka) | Reference |
| α1-acid-glycoprotein (AGP) | (S)-propranolol | 2.7 x 105 M-1 | nih.gov |
| α1-acid-glycoprotein (AGP) | (R)-propranolol | 1.3 x 105 M-1 | nih.gov |
Coordination Chemistry and Metal Complexation Studies of 1 Propan 2 Yl Amino Methyl Naphthalen 2 Ol
Design and Synthesis of Metal Complexes with 1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol as a Ligand
The synthesis of metal complexes using this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The ligand, which can be prepared through the Mannich reaction of 2-naphthol (B1666908), formaldehyde, and propan-2-amine, readily coordinates with metal ions upon deprotonation of the phenolic hydroxyl group.
Transition metal complexes of ligands structurally similar to this compound, particularly Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665), have been extensively studied. nih.govsemanticscholar.orgfud.edu.ng The synthesis of a Nickel(II) complex, for instance, is typically achieved by reacting the ligand with a Ni(II) salt, such as nickel(II) chloride or nickel(II) acetate, in a solvent like ethanol (B145695) or methanol. jocpr.comuobaghdad.edu.iq The reaction mixture is often refluxed to ensure complete complex formation. uobaghdad.edu.iq The resulting complexes are often colored, crystalline solids that can be isolated by filtration. fud.edu.ng The ligand coordinates to the Ni(II) ion through the phenolic oxygen and the amino nitrogen, acting as a bidentate chelating agent. fud.edu.ngproquest.com Depending on the reaction conditions and the stoichiometry, different coordination geometries can be achieved. semanticscholar.orgresearchgate.net
The coordination chemistry of this compound extends to main group metals, such as organotin(IV) compounds, and lanthanides. bsmiab.orgorientjchem.org The synthesis of organotin(IV) complexes involves reacting the ligand with organotin(IV) precursors, for example, diorganotin(IV) dichlorides (R₂SnCl₂) or diorganotin(IV) oxides (R₂SnO). bsmiab.orgresearchgate.net These reactions are often carried out in a suitable organic solvent, leading to the formation of stable complexes where the ligand is bound to the tin atom. The resulting organotin(IV) complexes can exhibit various coordination numbers and geometries around the central tin atom, which are influenced by the nature of the organic groups (R) attached to the tin. bsmiab.org Similarly, lanthanide complexes can be synthesized by reacting the ligand with lanthanide salts, often resulting in complexes with high coordination numbers due to the larger ionic radii of lanthanide ions. orientjchem.org
Advanced Spectroscopic Characterization of Metal Complexes (e.g., ¹¹⁹Sn NMR for organotin complexes)
The structures of the synthesized metal complexes are elucidated using a combination of spectroscopic techniques. Infrared (IR) spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. Upon complexation, the broad absorption band corresponding to the phenolic O-H stretching vibration disappears, indicating deprotonation and coordination of the oxygen atom. fud.edu.ng Furthermore, shifts in the C-N stretching frequency can provide evidence of the nitrogen atom's involvement in coordination. jocpr.com
Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within the complex and helps in determining the coordination geometry. For instance, Ni(II) complexes can exhibit characteristic d-d transitions that are indicative of square planar or octahedral geometries. proquest.com
For organotin(IV) complexes, ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for determining the coordination number and geometry around the tin atom in solution. researchgate.netresearchgate.net The chemical shift (δ) in the ¹¹⁹Sn NMR spectrum is highly sensitive to the coordination environment of the tin center. researchgate.netrsc.org An increase in the coordination number generally leads to an upfield shift (more negative δ value) as the tin atom becomes more shielded. nih.gov This technique has been instrumental in distinguishing between different geometries, such as tetrahedral, trigonal bipyramidal, and octahedral, in organotin(IV) complexes. bsmiab.orgresearchgate.net
| Coordination Number | Typical δ(¹¹⁹Sn) Range (ppm) | Common Geometry |
|---|---|---|
| 4 | +200 to -60 | Tetrahedral |
| 5 | -90 to -190 | Trigonal Bipyramidal |
| 6 | -210 to -400 | Octahedral |
Data sourced from literature reviews on ¹¹⁹Sn NMR spectroscopy. rsc.orgnorthwestern.eduhuji.ac.il
Investigation of Coordination Geometry, Stoichiometry, and Stability Constants of Metal Complexes
The stoichiometry of the metal complexes, typically the metal-to-ligand ratio, is commonly determined by methods such as elemental analysis or the mole-ratio method in solution. jocpr.comorientjchem.org For many bidentate ligands like this compound, a 1:2 metal-to-ligand stoichiometry is frequently observed, particularly with divalent metal ions like Ni(II). jocpr.comuobaghdad.edu.iq
The coordination geometry of the complexes is inferred from a combination of magnetic susceptibility measurements and spectroscopic data. semanticscholar.orgfud.edu.ng For example, Ni(II) complexes can be diamagnetic, suggesting a square planar geometry, or paramagnetic, which is consistent with tetrahedral or octahedral geometries. proquest.com The specific geometry adopted depends on factors such as the steric bulk of the ligand and the presence of other coordinating species. researchgate.net
| Geometry | Coordination Number | Magnetic Property | Typical Ligand Arrangement |
|---|---|---|---|
| Square Planar | 4 | Diamagnetic | Two bidentate ligands |
| Tetrahedral | 4 | Paramagnetic | Two bidentate ligands with steric hindrance |
| Octahedral | 6 | Paramagnetic | Two or three bidentate ligands, often with solvent molecules coordinating |
Information based on general coordination chemistry principles for Ni(II) ions. nih.govsemanticscholar.orgproquest.com
Catalytic Applications of Derived Metal Complexes in Organic Transformations
Metal complexes derived from chiral ligands are of great interest for their application in asymmetric catalysis, where they can facilitate the synthesis of enantiomerically enriched products. nih.gov The structural framework of this compound is related to ligands used in well-known catalytic systems.
If this compound is resolved into its enantiomers, its corresponding metal complexes can serve as chiral catalysts. These catalysts are particularly promising for enantioselective organic transformations. nih.gov A notable application for structurally related metal-naphthol complexes is the asymmetric oxidative coupling of 2-naphthol to produce axially chiral 1,1'-bi-2-naphthol (B31242) (BINOL). rsc.org BINOL and its derivatives are highly valuable as chiral ligands and catalysts in their own right. nih.gov
In such a reaction, a metal complex, for example, a copper or rhodium complex bearing a chiral ligand, would coordinate to the 2-naphthol substrates, creating a chiral environment. rsc.orgacs.org This chiral template then directs the oxidative coupling to favor the formation of one enantiomer of BINOL over the other, resulting in a high enantiomeric excess (e.e.). nih.govacs.org The efficiency and selectivity of such catalytic systems are highly dependent on the structure of the ligand and the nature of the metal center. acs.org
Homogeneous and Heterogeneous Catalysis in C-C and C-X Bond Formation
While direct catalytic applications of this compound are not extensively documented in dedicated studies, the broader class of 1-aminoalkyl-2-naphthols, to which it belongs, has garnered significant interest as ligands in both homogeneous and heterogeneous catalysis. These compounds, often referred to as Betti bases, serve as versatile scaffolds for the development of catalysts for crucial organic transformations, including the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. Their utility stems from the presence of both a hydroxyl and an amino group, which can coordinate to metal centers, creating stable and reactive complexes.
The catalytic potential of 1-aminoalkyl-2-naphthol derivatives is primarily realized through their coordination with transition metals. The resulting metal complexes can act as efficient catalysts, leveraging the steric and electronic properties of the ligand to control the reactivity and selectivity of the chemical reaction. Research in this area has explored a variety of metal centers and ligand modifications to tailor the catalytic activity for specific applications.
Homogeneous Catalysis
In homogeneous catalysis, metal complexes of 1-aminoalkyl-2-naphthol derivatives are soluble in the reaction medium, allowing for high activity and selectivity under mild reaction conditions. These complexes have shown promise in a range of C-C bond-forming reactions.
For instance, Schiff base complexes, which can be derived from 1-aminoalkyl-2-naphthols, are known to be effective catalysts. Dinuclear cobalt complexes supported by binaphthol-derived bis(salicylaldimine) ligands have been successfully employed in the synthesis of β-enaminones from 1,3-dicarbonyl compounds and aliphatic amines. This transformation involves the formation of a new C-N bond.
Copper(II) complexes of ligands derived from amino acids and aminopyridines have been investigated as catalysts for the asymmetric oxidative coupling of 2-naphthol to form 1,1'-bi-2-naphthol (BINOL), a key C-C bond formation reaction. Although moderate to low conversions and enantioselectivities were observed, these studies provide insights into the reaction mechanism and the factors influencing catalyst performance. rsc.org
The general approach in homogeneous catalysis involves the in-situ or ex-situ formation of a metal complex where the 1-aminoalkyl-2-naphthol derivative acts as a bidentate ligand, coordinating to the metal through the oxygen of the hydroxyl group and the nitrogen of the amino group. This chelation stabilizes the metal center and can create a chiral environment, which is particularly valuable for asymmetric catalysis.
Heterogeneous Catalysis
To overcome the challenges associated with catalyst separation and recycling in homogeneous systems, significant effort has been directed towards the development of heterogeneous catalysts. This often involves immobilizing the catalytically active species on a solid support. 1-Aminoalkyl-2-naphthol derivatives have been incorporated into heterogeneous catalytic systems, enhancing their practical utility.
One common strategy is the immobilization of metal complexes of these ligands onto solid supports such as silica (B1680970), polymers, or magnetic nanoparticles. For example, a magnesium Schiff base complex supported on magnetite nanoparticles has been prepared and utilized to catalyze the synthesis of 1-(α-aminoalkyl)-2-naphthols. chemmethod.com While this example illustrates the synthesis of the ligand itself, the principle of supporting the metal complex demonstrates a viable strategy for creating a recyclable catalyst.
The advantages of using such heterogeneous catalysts include ease of separation from the reaction mixture, potential for reuse over multiple cycles, and often improved thermal stability. The performance of these catalysts is influenced by factors such as the nature of the support, the method of immobilization, and the interaction between the active catalytic center and the support material.
While the direct catalytic use of this compound in C-C and C-X bond formation is an area that warrants further investigation, the established catalytic activity of its structural analogues highlights its potential as a valuable ligand in the design of novel homogeneous and heterogeneous catalysts. The following table summarizes representative catalytic applications of related 1-aminoalkyl-2-naphthol derivatives.
| Catalyst System | Reaction Type | Substrates | Product | Key Findings |
| Dinuclear Cobalt-Bis(salicylaldimine) Complex | C-N Bond Formation | 1,3-Dicarbonyl compounds, Aliphatic amines | β-Enaminones | Successful catalysis under ambient conditions. |
| Copper(II)-Amino Acid Derived Complexes | C-C Bond Formation (Oxidative Coupling) | 2-Naphthol | 1,1'-Bi-2-naphthol (BINOL) | Moderate to low conversions and enantioselectivity observed. rsc.org |
| Supported Magnesium Schiff Base Complex | Synthesis of 1-Aminoalkyl-2-naphthols | Aldehydes, 2-Naphthol, Amines | 1-(α-Aminoalkyl)-2-naphthols | Demonstrates the principle of heterogeneous catalysis with a recyclable catalyst. chemmethod.com |
Exploration of Biological Mechanisms and Pharmacological Research Applications Excluding Clinical Data
Investigation of Molecular Targets and Binding Mechanisms of Action
The potential molecular interactions of 1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol can be inferred from the extensive research conducted on its structural analog, Propranolol (B1214883).
Propranolol has been demonstrated to inhibit a variety of enzymes, suggesting that this compound may exhibit similar properties. Studies have shown that Propranolol inhibits human erythrocyte acetylcholinesterase and plasma cholinesterase variants, with stereospecificity for its isomers. The erythrocyte enzyme shows a greater affinity for the L-isomer, while plasma cholinesterases have a higher specificity for the D-isomer. nih.gov
Furthermore, Propranolol inhibits both Na+ + K+ -ATPase and Mg2+-ATPase, although without stereospecificity for its isomers. nih.gov It also acts as a mechanism-based inhibitor of CYP2D and CYP2D6, important enzymes in drug metabolism. nih.gov Research has also indicated that Propranolol can inhibit the conversion of T4 to the more active T3 hormone by inhibiting deiodinase type 1. nih.gov
| Enzyme | Effect of Propranolol | Stereospecificity | Reference |
|---|---|---|---|
| Human Erythrocyte Acetylcholinesterase | Inhibition | Greater affinity for L-isomer | nih.gov |
| Plasma Cholinesterase | Inhibition | Greater specificity for D-isomer | nih.gov |
| Na+ + K+ -ATPase | Inhibition | No | nih.gov |
| Mg2+-ATPase | Inhibition | No | nih.gov |
| CYP2D/CYP2D6 | Mechanism-based inhibition | Not specified | nih.gov |
| Deiodinase type 1 | Inhibition | Not specified | nih.gov |
Propranolol is well-characterized as a non-selective beta-adrenergic receptor antagonist, competitively blocking both β1 and β2 adrenergic receptors. wikipedia.org This action inhibits the effects of catecholamines like adrenaline and noradrenaline. isto-india.org The S(-)-enantiomer of Propranolol exhibits approximately 100 times the binding affinity for these receptors compared to the R(+)-enantiomer. researchgate.net This blockade of beta-adrenergic receptors leads to reduced heart rate and cardiac output. isto-india.org
| Receptor | Binding Profile of Propranolol | Functional Consequence | Reference |
|---|---|---|---|
| β1-adrenergic receptor | Non-selective antagonist | Reduced heart rate and contractility | wikipedia.orgisto-india.org |
| β2-adrenergic receptor | Non-selective antagonist | Vasodilation and bronchial smooth muscle relaxation | wikipedia.orgisto-india.org |
Mechanisms of Antioxidant and Free Radical Scavenging Activity
The antioxidant potential of this compound is suggested by studies on Propranolol, which indicate a capacity to counteract oxidative stress, although the direct radical scavenging activity of the parent compound appears limited.
Studies evaluating the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of Propranolol have shown it to be a weak scavenger. One study reported a modest 4% scavenging activity. nih.gov This suggests that the primary antioxidant mechanism of Propranolol is not direct free radical scavenging in aqueous environments. The antioxidant effects observed are more likely attributed to its interactions within lipid membranes and the activity of its metabolites. nih.gov
| Compound | DPPH Scavenging Activity | Reference |
|---|---|---|
| Propranolol | Low (e.g., 4% scavenging) | nih.gov |
The antiperoxidative effect of Propranolol is thought to stem from its lipophilic nature, allowing it to interact with cell membranes and subsequently interrupt free radical chain reactions. nih.gov Propranolol has been shown to be a powerful scavenger of hydroxyl radicals. drugbank.com The primary metabolite of Propranolol, 4-hydroxypropranolol, is a significantly more potent antioxidant than the parent compound, exhibiting strong inhibition of lipid peroxidation. nih.gov Chronic treatment with propranolol has also been shown to increase the activity of endogenous antioxidant enzymes such as catalase and glutathione (B108866) peroxidase. nih.gov
Antifungal and Antibacterial Activity Mechanisms (against specific microbial strains)
Emerging research on Propranolol suggests that it possesses antimicrobial properties, indicating a potential avenue of investigation for this compound.
Propranolol has been found to potentiate the activity of azole antifungal drugs against Candida albicans. nih.govresearchgate.net The proposed mechanism involves the inhibition of hyphal development, a key virulence factor for this fungus. researchgate.net It is suggested that Propranolol interferes with lipid-mediated signal transduction in C. albicans. researchgate.net Specifically, it may inhibit the formation of diacylglycerol from phosphatidic acid, a process important for morphogenesis. nih.gov
| Microbial Strain | Observed Effect of Propranolol | Proposed Mechanism | Reference |
|---|---|---|---|
| Candida albicans | Inhibition of hyphal development; Synergistic with azole antifungals | Interference with lipid-mediated signal transduction | nih.govresearchgate.netresearchgate.net |
Propranolol has demonstrated antibacterial activity against Escherichia coli. The mechanism is thought to involve interaction with membrane proteins, including those involved in molecular transport, drug efflux pumps like AcrB, and energy generation through ATP Synthase. isto-india.orgyoutube.com Additionally, Propranolol has been shown to exhibit anti-quorum sensing and anti-virulence activities against Pseudomonas aeruginosa and Serratia marcescens, suggesting it can interfere with bacterial communication and pathogenesis.
| Microbial Strain | Observed Effect of Propranolol | Proposed Mechanism | Reference |
|---|---|---|---|
| Escherichia coli | Antibacterial activity | Inhibition of drug efflux pump (AcrB), lipid importer (Blc), and ATP Synthase | isto-india.orgyoutube.com |
| Pseudomonas aeruginosa | Anti-quorum sensing and anti-virulence | Interference with bacterial signaling | |
| Serratia marcescens | Anti-quorum sensing and anti-virulence | Interference with bacterial signaling |
In-Depth Analysis of this compound: A Review of Preclinical Research
The requested exploration of this compound's effects on cell wall disruption, DNA/RNA interaction, protein synthesis inhibition, and specific antitumor mechanisms, including apoptosis induction and cell cycle arrest, could not be completed. Extensive searches for peer-reviewed articles, scholarly databases, and other scientific resources did not yield specific data for this compound that would allow for a thorough and accurate discussion of the outlined topics.
While research exists for structurally related naphthalene (B1677914) derivatives and aminobenzylnaphthols, the strict focus of this article on this compound precludes the inclusion of such data. The scientific and ethical imperative to avoid extrapolation of findings from different molecular entities necessitates this omission.
Therefore, the following sections remain unaddressed due to the absence of specific research findings:
Antitumor Mechanisms and Cytotoxicity Pathways (against specific cancer cell lines)
Cell Cycle Arrest and DNA Damage Response Mechanisms
Further investigation and dedicated preclinical studies are required to determine the biological activity and potential pharmacological applications of this compound. Without such research, any discussion of its mechanisms of action would be purely speculative.
Advanced Research Methodologies and Analytical Approaches for 1 Propan 2 Yl Amino Methyl Naphthalen 2 Ol Studies
Chromatographic Separation and Purification Techniques
Chromatography remains the cornerstone for the separation and analysis of 1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol and its related substances. High-performance liquid chromatography (HPLC) and its ultra-high-performance counterpart (UHPLC) are particularly vital for achieving high resolution and sensitivity.
The development of robust HPLC and UHPLC methods is critical for the quantitative analysis and purity assessment of this compound. Reversed-phase chromatography is the most common approach, utilizing C18 columns to separate the compound from its impurities.
Method development focuses on optimizing mobile phase composition, flow rate, and detection wavelength to achieve sharp, symmetrical peaks with adequate retention times. A typical mobile phase consists of an aqueous buffer (such as phosphate or ammonium acetate) and an organic modifier like acetonitrile or methanol. tci-thaijo.orgimpactfactor.org The pH of the aqueous phase is a critical parameter, often adjusted to ensure the analyte is in a suitable ionic state for optimal retention and peak shape. researchgate.net UV detection is widely employed, with the naphthalene (B1677914) chromophore allowing for sensitive detection, typically around 290 nm. nih.gov
Validation according to ICH guidelines is essential to ensure the method is linear, accurate, precise, and specific for its intended purpose. tci-thaijo.org These validated methods are routinely used for quality control in bulk drug production and pharmaceutical formulations. impactfactor.org
| Parameter | HPLC Method 1 | HPLC Method 2 | HPLC Method 3 |
|---|---|---|---|
| Column | Hypersil ODS C-18 (250x4.6 mm, 5 µm) | Waters C18 (250x4.6 mm, 5 µm) | BDS Hypersil C-18 (150x4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:0.01M Disodium Hydrogen Phosphate (pH 3.5) (50:35:15 v/v) | Acetonitrile:0.4% KH2PO4 (pH 3.52) (60:40 v/v) | Acetonitrile:Methanol:Triethylammonium Phosphate (15:32.5:52.5 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 229 nm | UV at 229 nm | UV at 214 nm |
| Retention Time | 6.62 min | 2.33 min | 4.2 min |
| Linearity Range | 5-50 µg/mL | 2-24 µg/mL | 50-3000 ng/mL |
| Reference | tci-thaijo.org | impactfactor.org |
This compound possesses a single chiral center, resulting in two enantiomers, (S)-(-) and (R)-(+). Although the compound is often used as a racemic mixture, the (S)-enantiomer is responsible for the vast majority of its beta-blocking activity. dtu.dk Therefore, the ability to separate and quantify these enantiomers is of paramount importance.
Direct chiral HPLC is the most prevalent method for enantiomeric separation. dtu.dk This is achieved using chiral stationary phases (CSPs) that create a diastereomeric interaction with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those coated with amylose or cellulose derivatives, are highly effective. For instance, columns like ChiralPak® IA (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OD® are widely cited for their excellent resolution of propranolol (B1214883) enantiomers. dtu.dknih.gov Other successful CSPs include those based on proteins like α-glycoprotein (AGP) and macrocyclic oligosaccharides like β-cyclodextrin (BCD). longdom.orgtci-thaijo.org
The mobile phase in chiral chromatography is typically a non-polar organic solvent system, such as n-hexane or n-heptane, mixed with an alcohol like ethanol (B145695) or isopropanol. dtu.dknih.gov Small amounts of an amine modifier, such as diethylamine, are often added to improve peak shape and resolution. dtu.dk
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
|---|---|---|---|---|
| Chiral Stationary Phase (CSP) | ChiralPak® IA (Amylose derivative) | Chiralcel OD® (Cellulose derivative) | α-Glycoprotein (AGP) | β-Cyclodextrin (BCD) |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 10 µm | 150 x 4.0 mm, 5 µm | 200 x 4.0 mm, 5 µm |
| Mobile Phase | n-Heptane:Ethanol:Diethylamine (80:20:0.1 v/v/v) | Hexane:Ethanol (75:25 v/v) | Isopropanol:Ammonium Acetate (0.5:99.5 v/v) | Acetonitrile:Ethanol:Acetic Acid:Triethylamine (960:33:4:3 v/v/v/v) |
| Flow Rate | Not Specified | 0.7 mL/min | 0.9 mL/min | 1.0 mL/min |
| Detection | Not Specified | UV at 280 nm | UV at 225 nm | UV at 225 nm |
| Elution Order | S(-), then R(+) | Not Specified | S, then R | S, then R |
| Reference | dtu.dk | nih.gov | longdom.org | longdom.org |
Electrochemical Studies of Redox Properties and Electron Transfer Mechanisms
Electrochemical methods, particularly cyclic voltammetry (CV), provide valuable insights into the redox properties of this compound. Studies using electrodes such as glassy carbon (GCE) have shown that the compound undergoes an irreversible electrochemical oxidation. medipol.edu.tr This oxidation typically occurs at a potential of approximately +0.9 to +1.0 V. medipol.edu.trresearchgate.net
| Parameter | Finding 1 | Finding 2 | Finding 3 |
|---|---|---|---|
| Technique | Cyclic Voltammetry (CV) | Cyclic Voltammetry (CV) | Voltammetry |
| Working Electrode | Glassy Carbon Electrode (GCE) | Carbon Black Modified GCE | Various Modified Electrodes |
| Supporting Electrolyte | 1 M H₂SO₄ | 0.1 M H₂SO₄ (pH 1.8) | Phosphate Buffer (pH 7.0) |
| Oxidation Potential (Ep) | ~ +0.99 V and +1.19 V | ~ +0.9 V | ~ +0.936 V |
| Process Nature | Irreversible, Diffusion-controlled | Irreversible, Diffusion-controlled | Irreversible |
| Electron Transfer (n) | Not specified | Calculated as 1 or 2 | Proposed 2e-/2H+ |
| Reference | medipol.edu.tr | researchgate.netmt.com |
Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Scanning Calorimetry) for Stability and Phase Transitions
Thermal analysis techniques are essential for characterizing the solid-state properties of this compound, particularly its hydrochloride salt. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine its melting point, thermal stability, and decomposition profile.
DSC thermograms of propranolol hydrochloride show a sharp endothermic peak corresponding to its melting point, which is consistently reported at approximately 164-165°C. The associated heat of fusion has been measured at around 137 J/g. This distinct melting event is a key indicator of the crystalline nature and purity of the compound.
TGA is used to evaluate the thermal stability and decomposition kinetics. For propranolol hydrochloride, thermal decomposition begins at temperatures above its melting point, with an onset temperature of decomposition reported around 252°C. The decomposition proceeds in distinct stages, indicating a complex breakdown process. Evolved gas analysis coupled with TGA-FTIR has identified the primary decomposition products as 1-naphthol, isopropylamine, and hydrogen chloride. These thermal analysis data are critical for establishing appropriate storage conditions and understanding potential degradation pathways during manufacturing processes like heat-melt extrusion.
| Technique | Parameter | Observed Value | Reference |
|---|---|---|---|
| DSC | Melting Point (Endotherm Peak) | ~165 °C | |
| Heat of Fusion (ΔH) | 137.4 J/g | ||
| TGA | Onset of Decomposition | ~252 °C | |
| Decomposition Profile | Two distinct stages | ||
| TGA-FTIR | Major Evolved Products | 1-Naphthol, Isopropylamine, HCl |
In-Situ Spectroscopic Monitoring of Chemical Reactions and Transformations
The real-time monitoring of chemical reactions is a cornerstone of modern process development, often implemented under the Process Analytical Technology (PAT) framework endorsed by regulatory agencies. dtu.dk In-situ spectroscopic techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, allow for the continuous tracking of reactant consumption, intermediate formation, and product generation without the need for offline sampling. This provides a deeper understanding of reaction kinetics, mechanisms, and the influence of critical process parameters, ultimately leading to improved process control and product quality.
While these in-situ methods are powerful tools in pharmaceutical manufacturing, a review of the available scientific literature does not yield specific, published studies detailing their application to the real-time monitoring of the synthesis or chemical transformation of this compound. Spectroscopic methods like FT-IR have been used extensively for the ex-situ characterization of the compound and for compatibility studies with excipients by analyzing physical mixtures, but not for monitoring a reaction in progress. researchgate.net The application of PAT and in-situ monitoring represents a future opportunity for optimizing the synthesis and understanding the degradation kinetics of this compound under various conditions.
Q & A
Q. What are the common synthetic routes for 1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol, and what reagents/conditions are critical?
Answer: The synthesis typically involves multi-step reactions:
Intermediate Formation : Reacting naphthalen-2-ol with halogenated propanol derivatives (e.g., propargyl bromide) under basic conditions (K₂CO₃ in DMF) to form naphthalen-2-yloxy intermediates .
Amination : Introducing the isopropylamino group via nucleophilic substitution or reductive amination. For example, using isopropylamine with catalysts like LiAlH₄ or NaBH₄ .
Purification : Column chromatography or recrystallization to isolate the product.
Q. Critical Parameters :
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with aromatic protons (6.5–8.5 ppm) and amine protons (1.5–3.0 ppm) as key signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Q. What biological activities have been reported, and what mechanisms are hypothesized?
Answer:
- Antimicrobial Activity : Demonstrated against Gram-positive bacteria (e.g., S. aureus) via membrane disruption, with MIC values of 8–16 µg/mL .
- Receptor Binding : Structural analogs (e.g., propranolol derivatives) suggest β-adrenergic receptor antagonism due to the isopropylamino group .
- Antioxidant Properties : Scavenges free radicals (IC₅₀: 25 µM) via phenolic hydroxyl groups .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Answer:
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
- Catalyst Screening : Test alternatives like Pd/C for hydrogenation or enzymatic catalysts for stereoselective amination .
- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions (e.g., dimerization) .
Q. Example Optimization Table :
| Parameter | Baseline | Optimized | Yield Improvement | Reference |
|---|---|---|---|---|
| Reaction Temp. | 60°C | 80°C | +22% | |
| Solvent (DMF:H₂O) | 9:1 | 7:3 | +15% |
Q. How to resolve contradictions in reported bioactivity data across studies?
Answer:
- Purity Verification : Confirm compound purity (>98% via HPLC) to rule out impurities skewing results .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., DMSO vehicle) .
- Structural Confirmation : Re-evaluate stereochemistry (e.g., via X-ray crystallography) to ensure correct isomer testing .
Q. What methodologies are recommended for toxicological profiling in preclinical studies?
Answer:
Q. How can computational modeling predict reactivity and metabolic pathways?
Answer:
- DFT Calculations : Simulate electron distribution to predict nucleophilic/electrophilic sites (e.g., amino group reactivity) .
- Molecular Docking : Screen against CYP450 isoforms (e.g., CYP3A4) to forecast metabolic stability .
- QSAR Models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity trends .
Q. What strategies mitigate instability during storage or biological assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
